synthesis and characterization of Sodium tri-sec-butylborohydride
synthesis and characterization of Sodium tri-sec-butylborohydride
An In-depth Technical Guide to the Synthesis and Characterization of Sodium Tri-sec-butylborohydride
Abstract
Sodium tri-sec-butylborohydride, commonly known by the trade name N-Selectride®, is a powerful and highly selective reducing agent pivotal in modern organic synthesis.[1][2] Its significant steric hindrance, conferred by the three sec-butyl groups, allows for remarkable diastereoselectivity in the reduction of carbonyl compounds, particularly ketones, to their corresponding alcohols.[3][4] This guide provides a comprehensive overview of the synthesis of sodium tri-sec-butylborohydride from its precursors, details rigorous characterization methodologies including spectroscopic and titrimetric analysis, and outlines essential safety and handling protocols. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.
Introduction: The Role of Steric Hindrance in Selective Reductions
In the landscape of chemical synthesis, control over stereochemistry is paramount. While simple borohydrides like sodium borohydride (NaBH₄) are effective for general reductions of aldehydes and ketones, they often provide limited stereoselectivity with sterically demanding substrates.[5][6][7] To address this, a class of sterically hindered hydride reagents was developed, wherein bulky alkyl groups are appended to the boron center. This modification dramatically influences the trajectory of hydride attack, enabling predictable and high-yield formation of specific stereoisomers.[3][8]
Sodium tri-sec-butylborohydride, NaBH(sec-Bu)₃, is a prominent member of this class. The large steric profile of the three sec-butyl groups forces the hydride to approach the substrate from the less hindered face, a crucial feature for controlling the stereochemical outcome in the synthesis of complex molecules like pharmaceuticals and natural products.[1][4] It is valued for its ability to perform conjugate hydride reductions and stereoselective nucleophilic additions.[1][2][9] This guide delves into the practical aspects of its preparation and validation, providing the necessary knowledge for its confident application in the laboratory.
Synthesis of Sodium Tri-sec-butylborohydride
The synthesis of sodium tri-sec-butylborohydride is a multi-step process that demands rigorous adherence to air- and moisture-free techniques due to the pyrophoric and water-reactive nature of the intermediates and the final product.[10] The primary route involves the reaction of tri-sec-butylborane with sodium hydride.
Principle of Synthesis
The core of the synthesis is the addition of a hydride ion (H⁻) from sodium hydride (NaH) to the electron-deficient boron atom of tri-sec-butylborane. While sodium hydride is a powerful Brønsted base, it is generally a poor nucleophile and reducing agent on its own when reacting with polar π electrophiles.[11][12] However, in the presence of a trialkylborane, the Lewis acidic boron center readily accepts the hydride, forming the borohydride complex.
Reaction: (CH₃CH₂CH(CH₃))₃B + NaH → Na⁺[(CH₃CH₂CH(CH₃))₃BH]⁻
This reaction is typically carried out in an anhydrous aprotic solvent, with tetrahydrofuran (THF) being the most common choice due to its ability to solvate the resulting ionic species.
Workflow for Synthesis
Caption: Synthesis workflow for Sodium Tri-sec-butylborohydride.
Detailed Experimental Protocol
This protocol is a representative procedure and must be performed by trained personnel using appropriate safety equipment and a Schlenk line or glovebox.
Materials:
-
Tri-sec-butylborane (1.0 M solution in THF)[13]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Argon or Nitrogen gas (high purity)
Protocol:
-
Preparation of Sodium Hydride:
-
Under a positive pressure of inert gas, weigh the required amount of sodium hydride dispersion into a dry, three-necked flask equipped with a magnetic stir bar and a reflux condenser.
-
Add anhydrous hexane to the flask to wash the mineral oil from the NaH powder. Stir for 10 minutes, then stop stirring and allow the NaH to settle.
-
Carefully remove the hexane supernatant via a cannula. Repeat this washing process two more times to ensure all mineral oil is removed.
-
Dry the resulting grey NaH powder under a vacuum for several hours to remove residual hexane. Causality Note: Removing the mineral oil is crucial as it can interfere with the reaction and subsequent applications. NaH is pyrophoric; handle with extreme care.[14]
-
-
Reaction Setup:
-
Backfill the flask containing the dry NaH with inert gas.
-
Add anhydrous THF via a cannula to create a slurry. Cool the flask to 0 °C in an ice-water bath.
-
-
Addition of Tri-sec-butylborane:
-
While stirring the NaH/THF slurry, slowly add a 1.0 M solution of tri-sec-butylborane in THF via a cannula or dropping funnel over 30-60 minutes.
-
Causality Note: The slow addition is necessary to control the exotherm of the reaction. Tri-sec-butylborane itself is pyrophoric and highly reactive.[15]
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for 12-24 hours. The reaction progress can be monitored by observing the consumption of the solid NaH as the soluble sodium tri-sec-butylborohydride forms. The mixture will become a clear to pale yellow solution.[16]
-
-
Final Product:
-
The resulting product is typically a ~1.0 M solution of sodium tri-sec-butylborohydride in THF, which can be used directly for subsequent reactions.[2] If any unreacted NaH remains, it can be allowed to settle, and the clear supernatant can be carefully transferred to a storage vessel under an inert atmosphere.
-
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity of the product and, critically, to determine its exact concentration for stoichiometric control in synthetic applications.
Molecular Structure
Caption: Structure of Sodium Tri-sec-butylborohydride.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural confirmation. Samples must be prepared under an inert atmosphere using anhydrous NMR solvents (e.g., THF-d₈).
-
¹¹B NMR: This is one of the most informative techniques. A broad multiplet is expected, resulting from the coupling of the boron nucleus to the directly attached hydride proton.
-
¹³C NMR: The spectrum will show characteristic signals for the sec-butyl groups.[17] The presence of multiple stereocenters can lead to a complex spectrum.
-
¹H NMR: The proton spectrum is often complex due to significant overlap of the 28 protons from the three sec-butyl groups.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the key functional group.
-
A strong, characteristic absorption band corresponding to the B-H stretching vibration is typically observed in the region of 2000-2500 cm⁻¹ .[18] The absence of strong O-H bands (around 3200-3600 cm⁻¹) is crucial to confirm the anhydrous nature of the product.
-
Titration for Concentration Determination
Since the reagent is used in solution, determining its precise molarity is critical. A common method involves quenching a known volume of the borohydride solution with an excess of a protic reagent (like water or acidic water) and measuring the volume of hydrogen gas evolved.
Procedure Outline:
-
Set up a gas burette system.
-
Under an inert atmosphere, draw a precise volume (e.g., 1.00 mL) of the sodium tri-sec-butylborohydride solution into a gas-tight syringe.
-
Inject the sample into a flask containing a dilute acid solution (e.g., HCl in water/glycerol).
-
The reaction NaBH(sec-Bu)₃ + H⁺ + 3H₂O → B(OH)₃ + Na⁺ + 3 sec-BuH + H₂(g) occurs, releasing one equivalent of hydrogen gas from the hydride.
-
Measure the volume of H₂ gas evolved and use the ideal gas law (PV=nRT) to calculate the moles of H₂, which equals the moles of the borohydride in the sample.
Summary of Key Properties
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₈BNa | [1][19] |
| Molecular Weight | 206.15 g/mol | [1][2] |
| CAS Number | 67276-04-4 | [1][20] |
| Appearance | Clear, colorless to pale yellow liquid (as THF solution) | [16] |
| Density (of 1.0M soln) | ~0.893 g/mL at 25 °C | [1][21] |
| IR B-H Stretch | ~2000-2500 cm⁻¹ | [18] |
Safety, Handling, and Storage
Extreme caution is mandatory when working with sodium tri-sec-butylborohydride and its precursors.
-
Hazards:
-
Pyrophoric: The THF solution is highly flammable and may ignite spontaneously on contact with air.[10] The flash point is extremely low (~ -17 °C / 5 °F).[1][21]
-
Water-Reactive: Reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[22]
-
Corrosive: Causes severe skin burns and eye damage upon contact.[22] Inhalation can cause respiratory irritation.[22]
-
-
Personal Protective Equipment (PPE):
-
Handling:
-
Always handle the reagent under an inert atmosphere (Argon or Nitrogen).
-
Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[10]
-
Transfers should be performed using cannulas or gas-tight syringes.
-
-
Storage:
-
Store in a tightly sealed container under an inert atmosphere.
-
Keep in a cool, dry, well-ventilated area designated for flammable liquids.[10] A freezer rated for flammable materials (-20°C) is recommended for long-term storage.[1][21]
-
Store away from water, acids, alcohols, and oxidizing agents.[10]
-
Conclusion
Sodium tri-sec-butylborohydride is an indispensable tool for achieving high stereoselectivity in organic synthesis. Its efficacy is directly linked to its sterically demanding structure, a feature that necessitates a careful and precise approach to its synthesis and handling. By following rigorous air-free protocols for its preparation and employing thorough characterization techniques to validate its identity and concentration, researchers can confidently leverage the powerful and selective reducing capabilities of this reagent to advance the synthesis of complex chemical targets.
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Quora. How do organic chemists prepare sodium hydride for reaction?. [Link]
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Otto Chemie Pvt. Ltd. Sodium Tri-Sec-Butylborohydride Solution (N-Selectride) Manufacturer, Supplier, Exporter. [Link]
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ResearchGate. Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. [Link]
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PubChem. Potassium tri-sec-butylborohydride. [Link]
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ResearchGate. Reaction of sodium hydride with boron trichloride to form diborane. [Link]
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National Institutes of Health. Hydride Reduction by a Sodium Hydride–Iodide Composite. [Link]
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YouTube. Sodium Hydride A Strong Base, but Poor Nucleophile. [Link]
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ResearchGate. Infrared and Raman Spectra of Potassium and Sodium Borohydride. [Link]
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